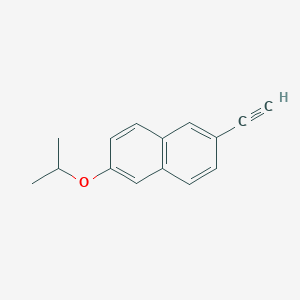
2-Ethynyl-6-isopropoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynyl-6-isopropoxynaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of an ethynyl group at the second position and an isopropoxy group at the sixth position on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-6-isopropoxynaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynyl-6-hydroxynaphthalene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethynyl-6-isopropoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 2-ethynyl-6-naphthaldehyde.
Reduction: Formation of 2-ethyl-6-isopropoxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynyl-6-isopropoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-Ethynyl-6-isopropoxynaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the isopropoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
2-Ethynyl-6-methoxynaphthalene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Ethynyl-6-ethoxynaphthalene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Ethynyl-6-propoxynaphthalene: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 2-Ethynyl-6-isopropoxynaphthalene is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This structural feature may impart distinct biological activities and applications compared to its analogs.
Propriétés
Formule moléculaire |
C15H14O |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-ethynyl-6-propan-2-yloxynaphthalene |
InChI |
InChI=1S/C15H14O/c1-4-12-5-6-14-10-15(16-11(2)3)8-7-13(14)9-12/h1,5-11H,2-3H3 |
Clé InChI |
OIMIOBGTTVBWGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)C=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Ethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13712298.png)

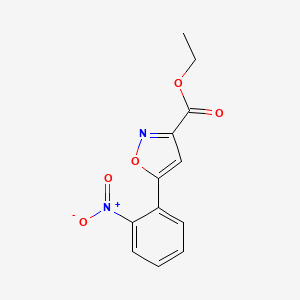

![2-(2-(Methylamino)ethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13712323.png)
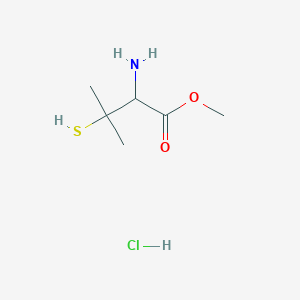
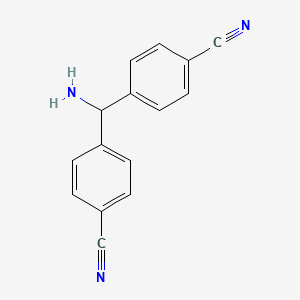
![5-Iodo-3-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B13712332.png)
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
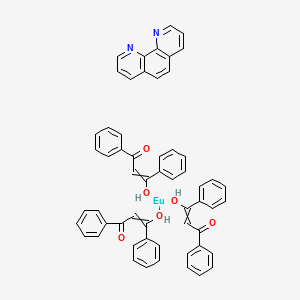
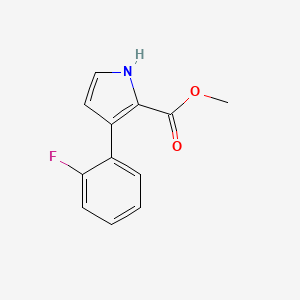
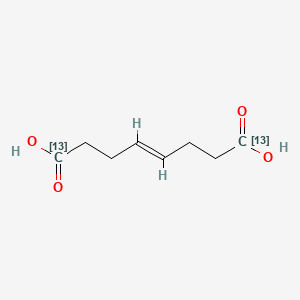
![3-[(6-Amino-9-benzyl-9H-purin-8-yl)thio]-propanoic acid](/img/structure/B13712356.png)
